1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol
Description
1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol (CAS 2198468-61-8) is a cyclobutane-derived tertiary alcohol functionalized with a benzyl(methyl)amino-methyl substituent. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol). The compound features a strained cyclobutane ring, which may confer unique reactivity and conformational rigidity compared to larger cyclic analogs.
Safety protocols emphasize strict handling due to hazards such as skin/eye irritation and respiratory risks. Storage requires protection from heat, moisture, and ignition sources, with handling under ventilated conditions .
Properties
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(11-13(15)8-5-9-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWILTRYSQSUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. The compound might interact with its targets through similar mechanisms, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol. For instance, the compound’s reactivity might change under different pH conditions.
Biological Activity
1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol is an organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring with a hydroxyl group and a benzyl(methyl)amino substituent. Its unique structure contributes to its biological activity, particularly in enzyme modulation and receptor interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be pivotal in therapeutic contexts.
- Receptor Interaction : It interacts with various receptors, potentially influencing signaling pathways related to pain perception and inflammation.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. The hydroxyl and amino groups facilitate binding to enzymes and receptors, leading to modulation of their activity. This can result in various physiological effects, such as:
- Anti-inflammatory Effects : The compound may reduce inflammation through its action on inflammatory pathways.
- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant activity, indicating its utility in neurological disorders.
Case Studies and Experimental Data
- Anticonvulsant Activity : In a study assessing the anticonvulsant properties of similar compounds, it was found that derivatives of cyclobutane structures exhibited significant anticonvulsant activity without notable neurotoxicity. This suggests that this compound could have similar therapeutic potential .
- Enzyme Interaction Studies : Research demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, studies on enzyme kinetics indicated that the compound could serve as a competitive inhibitor .
- Receptor Binding Affinity : Investigations into receptor interactions revealed that the compound binds effectively to specific targets involved in pain signaling, suggesting potential applications in pain management therapies .
Data Table: Summary of Biological Activities
Conclusion and Future Directions
The compound this compound shows promise as a biologically active molecule with potential applications in pharmacology. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Clinical trials to evaluate efficacy and safety in humans.
- Exploration of structural analogs to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, differing in ring size, substituent groups, or functionalization:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-[(Methylamino)methyl]cyclobutan-1-ol | 1461706-88-6 | C₆H₁₃NO | 115.18 | Cyclobutane with methylamino-methyl group |
| 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | 1849348-06-6 | C₈H₁₅NO | 141.21 | Cyclopropane-cyclobutane fused system |
| 1-[(Benzylamino)methyl]cyclopentan-1-ol | 1310294-44-0 | C₁₃H₁₉NO | 205.30 | Cyclopentane backbone, benzylamino-methyl |
| 1-Benzylcyclobutane-1-carboxylic acid | PK02603E-1 | C₁₂H₁₄O₂ | 190.24 | Cyclobutane with benzyl and carboxylic acid |
Physicochemical Properties
- Solubility and Stability: The target compound’s benzyl group enhances lipophilicity compared to 1-[(methylamino)methyl]cyclobutan-1-ol (C₆H₁₃NO), which lacks aromaticity and has lower molecular weight . 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) exhibits higher polarity due to the carboxylic acid group, increasing water solubility relative to tertiary alcohols .
- Synthetic Accessibility: Microwave-assisted methods (as in ) are critical for cyclobutanol derivatives due to their strained rings. For example, 1-[(benzylamino)methyl]cyclopentan-1-ol (C₁₃H₁₉NO) likely requires milder conditions due to cyclopentane’s lower strain .
Preparation Methods
Starting Material Preparation: Cyclobutanone or Cyclobutanol
The synthesis often begins with cyclobutanone or cyclobutan-1-ol derivatives. Cyclobutanone can be prepared by known methods such as ring contraction or oxidation of cyclobutanols. Alternatively, commercially available cyclobutanone can be used.
In the context of related compounds, cyclohexanone derivatives have been used as starting points, which can be adapted to the cyclobutanone system by modifying ring size and substituents.
Introduction of the Aminomethyl Side Chain
The key step involves attaching the benzyl(methyl)amino group to the cyclobutanol core. Two main approaches are commonly employed:
Reductive Amination: The cyclobutanone is reacted with benzyl(methyl)amine under reductive amination conditions. This involves formation of an imine intermediate followed by reduction to the corresponding amine. Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation.
Nucleophilic Substitution: Alternatively, a halomethylcyclobutanol intermediate (e.g., chloromethyl or bromomethyl cyclobutanol) can be reacted with benzyl(methyl)amine to substitute the halogen with the amino group.
The reductive amination approach is preferred for its mild conditions and direct installation of the amino substituent with fewer side reactions.
Control of Stereochemistry
Stereochemical control is crucial, especially at the cyclobutanol carbon bearing the hydroxyl group and the aminomethyl substituent. Diastereomeric mixtures can form, requiring separation by chromatographic or crystallization methods.
In related cyclohexanol systems, cis/trans isomers were separated, and chiral resolution was performed to isolate the eutomer with desired biological activity. Similar strategies apply to cyclobutanol derivatives.
Purification and Characterization
Purification is typically achieved by silica gel chromatography or preparative HPLC. Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Detailed Research Findings and Data
While direct literature specifically on this compound is limited, insights can be drawn from structurally related compounds and methodologies:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclobutanone formation | Commercial or synthesized via ring contraction | Cyclobutanone intermediate | Purity critical for downstream reactions |
| Reductive amination | Benzyl(methyl)amine, NaBH3CN, MeOH, pH ~6 | Formation of aminomethylcyclobutanol | Mild conditions preserve stereochemistry |
| Halomethyl intermediate synthesis | Halogenation reagents (e.g., SOCl2) | Halomethylcyclobutanol | Used for nucleophilic substitution |
| Nucleophilic substitution | Benzyl(methyl)amine, base (K2CO3) | Aminomethylcyclobutanol | May require heating, longer reaction times |
| Stereoisomer separation | Chromatography, chiral HPLC | Isolation of desired isomer | Essential for biological activity |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield & Purity Considerations |
|---|---|---|---|
| Reductive Amination | Direct, mild, fewer steps | Sensitive to pH and reagent choice | Generally good yields, high purity |
| Nucleophilic Substitution | Versatile, can use pre-made halides | Possible side reactions, longer time | Moderate yields, requires purification |
| Use of chiral resolution | Access to pure stereoisomers | Additional step, cost and time | High purity, essential for activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
